

Physical and chemical properties of Ethyl 3-methyl-2-phenylbut-2-enoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 3-methyl-2-phenylbut-2-enoate

Cat. No.: B3055201

[Get Quote](#)

An In-depth Technical Guide on Ethyl 3-methyl-2-phenylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-methyl-2-phenylbut-2-enoate, a distinct ester derivative of 3-methyl-2-phenylbut-2-enoic acid, presents a molecule of interest for synthetic chemists and potentially for drug discovery programs. This technical guide provides a comprehensive overview of its core physical and chemical properties, methodologies for its synthesis, and a summary of its known reactivity. The information is structured to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

Ethyl 3-methyl-2-phenylbut-2-enoate (CAS Number: 6335-78-0) is an organic compound with the molecular formula $C_{13}H_{16}O_2$.^[1] While extensive experimental data for this specific ester is not widely published, its fundamental properties can be summarized.

Table 1: Physical and Chemical Properties of **Ethyl 3-methyl-2-phenylbut-2-enoate**

Property	Value	Source
CAS Number	6335-78-0	[2]
Molecular Formula	C ₁₃ H ₁₆ O ₂	[1]
Molecular Weight	204.26 g/mol	[1]
IUPAC Name	ethyl 3-methyl-2-phenylbut-2-enoate	
Synonyms	2-Butenoic acid, 3-methyl-2-phenyl-, ethyl ester	
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Expected to be soluble in common organic solvents.	

Synthesis and Experimental Protocols

The primary route for the synthesis of **Ethyl 3-methyl-2-phenylbut-2-enoate** involves a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.

Synthesis of 3-Methyl-2-phenylbut-2-enoic Acid

The precursor acid, 3-Methyl-2-phenylbut-2-enoic acid, is commonly synthesized via a condensation reaction.[2]

Reaction: Condensation of acetophenone with isobutyraldehyde.[2]

Protocol:

- In a suitable reaction vessel, dissolve acetophenone and isobutyraldehyde in a solvent such as ethanol or methanol.[2]

- Add a base, for example, sodium hydroxide or potassium hydroxide, to catalyze the condensation reaction.[\[2\]](#)
- The resulting intermediate from the condensation is then oxidized to yield 3-methyl-2-phenylbut-2-enoic acid.[\[2\]](#)
- The product can be purified using standard techniques like recrystallization or column chromatography.

Esterification to Ethyl 3-methyl-2-phenylbut-2-enoate

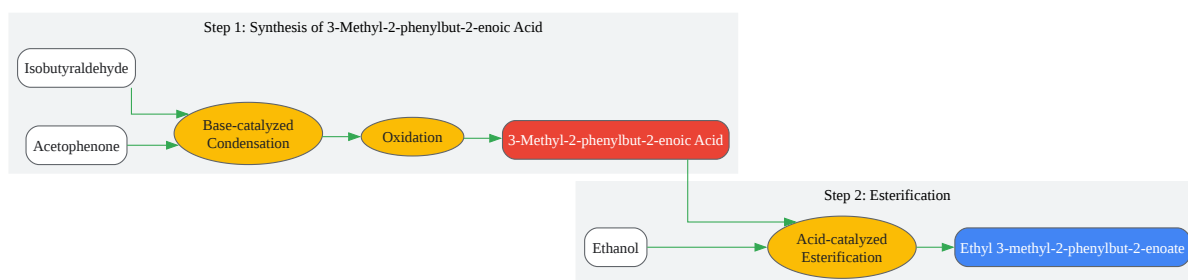
The synthesized 3-methyl-2-phenylbut-2-enoic acid can then be esterified to produce the target compound.

Reaction: Fischer esterification of 3-methyl-2-phenylbut-2-enoic acid with ethanol.

Protocol:

- In a round-bottom flask, combine 3-methyl-2-phenylbut-2-enoic acid and an excess of absolute ethanol.
- Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude **ethyl 3-methyl-2-phenylbut-2-enoate**.
- Purify the crude product by vacuum distillation or column chromatography.

Logical Workflow for the Synthesis of **Ethyl 3-methyl-2-phenylbut-2-enoate**



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Ethyl 3-methyl-2-phenylbut-2-enoate**.

Spectroscopic Characterization

While specific spectra for **Ethyl 3-methyl-2-phenylbut-2-enoate** are not readily available in public databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

- ^1H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), the methyl groups on the butenoate chain, and the aromatic protons of the phenyl group.
- ^{13}C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester, the carbons of the double bond, the carbons of the ethyl group, the methyl carbons, and the carbons of the phenyl ring.

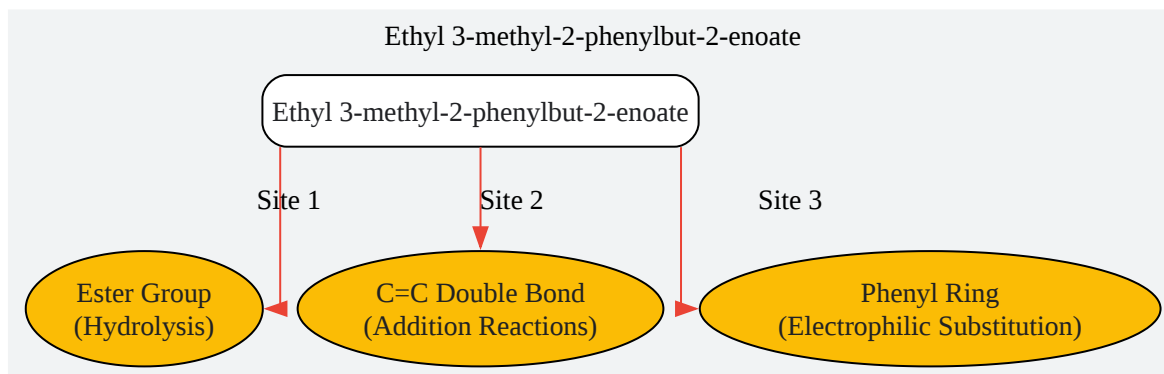
- Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1700-1730 cm^{-1} corresponding to the C=O stretching of the ester group. Bands for C=C stretching and aromatic C-H stretching are also anticipated.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (204.26 g/mol). Fragmentation patterns would likely involve the loss of the ethoxy group or parts of the butenoate chain.

Chemical Reactivity

The chemical reactivity of **Ethyl 3-methyl-2-phenylbut-2-enoate** is dictated by the functional groups present in the molecule: the ester, the carbon-carbon double bond, and the phenyl ring.

- Hydrolysis: The ester group can be hydrolyzed back to the parent carboxylic acid (3-methyl-2-phenylbut-2-enoic acid) under acidic or basic conditions.^[2] This is a useful reaction for synthetic transformations where the ester acts as a protecting group for the carboxylic acid.^[2]
- Reactions of the Double Bond: The alkene functionality can undergo various addition reactions, such as hydrogenation to the corresponding saturated ester, or halogenation.
- Reactions of the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the electron-donating or -withdrawing nature of the butenoate substituent.

Logical Diagram of Key Reactive Sites



[Click to download full resolution via product page](#)

Caption: Reactive sites of **Ethyl 3-methyl-2-phenylbut-2-enoate**.

Potential Applications

While specific applications for **Ethyl 3-methyl-2-phenylbut-2-enoate** are not well-documented, its parent acid, 3-methyl-2-phenylbut-2-enoic acid, and its derivatives have been investigated for their biological activities. Research suggests potential anti-inflammatory and anticancer properties for these types of compounds.[3] The ester form, being more lipophilic, could serve as a prodrug or a lead compound for further optimization in drug discovery programs.

Conclusion

Ethyl 3-methyl-2-phenylbut-2-enoate is a molecule with established synthetic accessibility. Although detailed characterization data is sparse in the public domain, its physical and chemical properties can be reasonably inferred from its structure and the properties of related compounds. This technical guide provides a foundational understanding of this compound, which can serve as a starting point for researchers and scientists interested in its further exploration and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. 3-Methyl-2-phenylbut-2-enoic acid | 4412-08-2 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 3-methyl-2-phenylbut-2-enoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3055201#physical-and-chemical-properties-of-ethyl-3-methyl-2-phenylbut-2-enoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com